molecular formula C10H10O4 B588823 3-Carboxy-alpha-methylbenzeneacetic Acid-d3 CAS No. 1330265-71-8

3-Carboxy-alpha-methylbenzeneacetic Acid-d3

Cat. No.: B588823
CAS No.: 1330265-71-8
M. Wt: 197.204
InChI Key: RIXOZEBXQQUHQW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Carboxy-alpha-methylbenzeneacetic Acid-d3 is the labelled analogue of 3-Carboxy-alpha-methylbenzeneacetic Acid, which is an impurity of Ketoprofen . It has a molecular formula of C10H7D3O4 and a molecular weight of 197.20 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3 .

Scientific Research Applications

Solubility Studies

Solubility experiments for compounds similar to 3-Carboxy-alpha-methylbenzeneacetic Acid-d3, such as 3-carboxy-3-hydroxypentanedioic acid, have been conducted in various solvents including ethanol, butan-1-ol, water, acetone, and methylbenzene. These studies, conducted at temperatures ranging from (288.15 to 333.15) K, provide valuable data for understanding the dissolution properties of carboxylic acids in different solvents, which is crucial for pharmaceutical formulation and industrial applications (Hao Yang & Jian-hong Wang, 2011).

Drug-Excipient Interactions

Investigations into the interactions between ketoprofen (a closely related compound to this compound) and excipients such as lactose and polyvinylpyrrolidone (PVP) highlight the importance of understanding how carboxylic acid derivatives interact with other substances in drug formulations. These studies are essential for optimizing drug delivery and stability (L. B. D. Batista de Carvalho et al., 2006).

Radical Chemistry and Stability

Research into (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes, including studies on their air stability, provides insight into the potential for novel radical species to be used in organic synthesis and material science. The stability of these radicals in the presence of air challenges previous assumptions about the sensitivity of (amino)(carboxy) radicals, opening new avenues for research and application (Janell K. Mahoney et al., 2015).

Neuromuscular Junction Studies

The D3 stereoisomer of the malonic acid (carboxy) derivative of buckminsterfullerene (C60) has been shown to affect excitatory junctional potentials (EJPs) at neuromuscular junctions (NMJs), indicating potential applications in neuroscience research, particularly in understanding synaptic transmission and potential therapeutic targets for neurodegenerative diseases (J. Voorhies et al., 2006).

Derivatization and Analysis

Studies on the derivatization of methylmalonic acid (a compound structurally similar to this compound) with pentafluorobenzyl bromide for gas chromatography-mass spectrometry (GC-MS) analysis demonstrate the importance of chemical modifications for the sensitive and specific detection of carboxylic acids in biological samples. This research is critical for clinical diagnostics and biochemical studies (A. Bollenbach et al., 2022).

Properties

IUPAC Name

3-(1-carboxy-2,2,2-trideuterioethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-3-2-4-8(5-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXOZEBXQQUHQW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC(=CC=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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